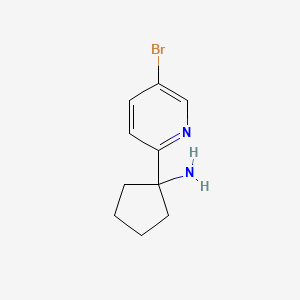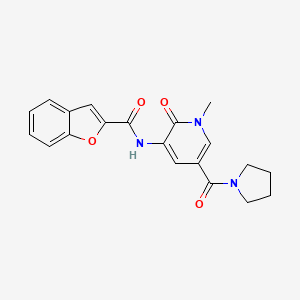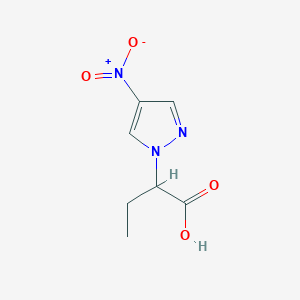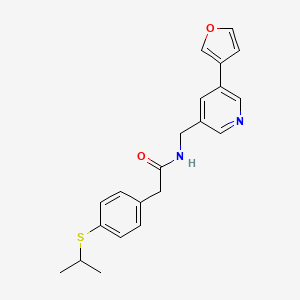
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine is a chemical compound with the CAS Number: 1704082-98-3. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of a variety of pharmaceutical and chemical products .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine can be represented by the InChI code: 1S/C9H11BrN2/c10-7-2-3-8 (12-6-7)9 (11)4-1-5-9/h2-3,6H,1,4-5,11H2 . This indicates that the compound consists of a cyclopentane ring attached to a 5-bromopyridin-2-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine include a molecular weight of 227.1 . The compound is a liquid at room temperature . More specific properties such as boiling point, melting point, and solubility are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Organocatalysis has emerged as a powerful tool for precision macromolecular chemistry, employing small organic molecules, including amines, to catalyze polymerization of various monomers under mild conditions. This approach, which often uses amines as catalysts, has been instrumental in the development of new polymeric materials with controlled structures and functionalities. The reduced toxicity of organocatalysts compared to metallic counterparts is driving their development in sensitive applications such as biomedical or microelectronics, showcasing the relevance of amines in advancing sustainable and green chemistry practices (Winnie Nzahou Ottou et al., 2016).
Advanced Oxidation Processes for Environmental Remediation
Amines play a critical role in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs). These processes are effective in mineralizing recalcitrant compounds, improving the efficacy of treatment schemes for water pollution. The ability of AOPs to degrade amines, dyes, and pesticides highlights the importance of understanding the chemical properties and reactivity of compounds like 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine in environmental chemistry (Akash P. Bhat & P. Gogate, 2021).
Molecular Mechanisms in Pharmacology
The structural diversity and substitution patterns of nitrogen heterocycles, including amines, are foundational in pharmaceuticals. These compounds' ability to interact with biological systems through various mechanisms makes them indispensable in drug design and development. The analysis of the most commonly utilized nitrogen heterocycles provides insights into their pharmacological importance and the potential for developing new therapeutic agents (Edon Vitaku et al., 2014).
Role in Biogenic Amine Formation and Food Safety
Biogenic amines, such as histamine and cadaverine, are formed by the decarboxylation of amino acids, a process that can be catalyzed by compounds like 1-(5-Bromopyridin-2-yl)cyclopentan-1-amine. These amines are significant in food safety and quality determination, affecting spoilage and the potential for food toxicity. Understanding the relationships between biogenic amines and compounds that can influence their formation or degradation is crucial for assuring the safety of food products (I. A. Bulushi et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(13-7-8)10(12)5-1-2-6-10/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXMWNZNHQVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)cyclopentan-1-amine | |
CAS RN |
1704082-98-3 |
Source


|
| Record name | 1-(5-bromopyridin-2-yl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Cyanophenyl)sulfonyl]amino}acetic acid](/img/structure/B2684293.png)


![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2684296.png)
![Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2684297.png)
![N'-[(1E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2684299.png)
![N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2684300.png)
![ethyl [6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2684301.png)



![2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2684311.png)

